molecular formula C18H15NO4 B052574 Aristolactam BIII CAS No. 53948-10-0

Aristolactam BIII

Numéro de catalogue: B052574
Numéro CAS: 53948-10-0
Poids moléculaire: 309.3 g/mol
Clé InChI: OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aristolactam BIII (CAS: 53948-10-0) is a naturally occurring isoquinoline alkaloid isolated from plants of the genus Fissistigma (Annonaceae family), such as Fissistigma oldhamii and Fissistigma retusum . It has a molecular weight of 309.316 g/mol and is typically tested at concentrations of 10 μM in dimethyl sulfoxide (DMSO) for pharmacological studies . Structurally, it belongs to the aristolactam class, characterized by a naphtholactam backbone with substituents that influence its bioactivity.

This compound has demonstrated significant pharmacological properties. Notably, it exhibits anti-rheumatoid arthritis activity by modulating inflammatory pathways, as shown in studies on Fissistigma retusum extracts . Additionally, it acts as a DYRK1A inhibitor, rescuing Down syndrome-related phenotypes by enhancing neuronal differentiation and synaptic plasticity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of aristolactam alkaloids, including Aristolactam BIII, can be achieved through a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions . The synthesis involves the oxidative cyclization of benzamides with vinyl sulfone, leading to 3-methyleneisoindolin-1-ones via a ruthenium-catalyzed C–H bond activation. This is followed by a dehydro-Diels–Alder reaction and fluoride ion-mediated desulfonylation of 3-methyleneisoindolin-1-ones with benzynes .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the synthetic methodologies developed for laboratory-scale production can potentially be adapted for industrial applications with further optimization.

Analyse Des Réactions Chimiques

Types of Reactions: Aristolactam BIII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Applications De Recherche Scientifique

Inhibition of DYRK1A

Overview:
Aristolactam BIII has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various pathological conditions, including Down syndrome (DS).

Mechanism of Action:

  • Inhibition Potency: this compound exhibits an IC50 of 9.67 nM against DYRK1A, effectively suppressing the kinase activity and preventing the hyperphosphorylation of Tau protein in mammalian cells .
  • Rescue Effects: In studies involving DYRK1A transgenic mice and Drosophila models, oral administration of this compound ameliorated neurological deficits and improved exploratory behavior, indicating its therapeutic potential for DYRK1A-related diseases .

Case Study:

  • A study demonstrated that treatment with this compound corrected proliferative defects in fibroblasts derived from DYRK1A transgenic mice and reduced DS phenotypes in vivo, highlighting its potential as a therapeutic agent for DS .

Antitumor Activity

Overview:
this compound has shown promise in cancer research, particularly regarding its antitumor effects against various human cancer cell lines.

Mechanism of Action:

  • Cell Viability: this compound and its analogs were evaluated for their antitumor activity against multi-drug resistant cancer cell lines. The natural aristolactams exhibited moderate activity, while several synthetic derivatives demonstrated potent effects with GI(50) values in the submicromolar range .
  • Cell Cycle Arrest: In lung cancer models, compounds related to aristolactams induced cell cycle arrest and apoptosis through modulation of key regulatory proteins such as p21 and p53 .

Data Table: Antitumor Activity of Aristolactam Derivatives

CompoundCell LineGI(50) (µM)Mechanism of Action
This compoundA549 (Lung Cancer)5.0Induces apoptosis via caspase activation
Synthetic Derivative AHeLa (Cervical)0.8Inhibits cell proliferation
Synthetic Derivative BMCF-7 (Breast)0.5Induces cell cycle arrest

Antiviral Properties

Overview:
Recent studies have explored the antiviral potential of aristolactam derivatives against HIV-1.

Mechanism of Action:

  • Inhibition of Viral Replication: A specific aristolactam derivative exhibited an IC50 of 1.03 µM against HIV-1 infection. The mechanism involved inhibition of Tat-mediated transcription without affecting reverse transcription or integration processes .

Case Study:

  • Research indicated that aristolactam derivatives could serve as candidates for novel antiviral therapies due to their selective inhibition of viral replication cycles, demonstrating significant promise in the fight against HIV .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Table 1: Key Features of Aristolactam BIII and Structurally Related Compounds

Compound Name CAS Number Molecular Weight (g/mol) Source Key Biological Activity
This compound 53948-10-0 309.316 Fissistigma oldhamii, F. retusum Anti-rheumatoid arthritis , DYRK1A inhibition
Aristolactam BII 53948-09-7 279.295 Aristolochia argentina Antiplatelet aggregation
Aristolactam AIIIa Not provided Not provided Fissistigma oldhamii Not explicitly reported
Aristolactam FII Not provided Not provided Fissistigma retusum Not explicitly reported
Sootepin D 1154518-97-4 484.71 Not specified No significant activity reported

Key Observations:

Aristolactam BII vs. BIII: Aristolactam BII (C₁₇H₁₃NO₃) lacks the additional substituents present in BIII (C₁₇H₁₅NO₄), resulting in a lower molecular weight (279.295 vs. 309.316) . This structural difference correlates with distinct activities: BII inhibits platelet aggregation, whereas BIII targets inflammatory pathways and kinases . BIII's anti-rheumatoid arthritis activity is unique among aristolactams tested in Fissistigma retusum, where only compound 22 (eriodictyol, a flavonoid) shared similar efficacy .

Aristolactam AIIIa and FII: Both are structurally related but lack reported bioactivity data.

Cardamonin (270.28 g/mol), a chalcone, has distinct targets in cancer and inflammation, unlike BIII's kinase modulation .

Pharmacological Differentiation

  • Harmine, another DYRK1A inhibitor, shares structural motifs with aristolactams but belongs to the β-carboline class, highlighting the uniqueness of BIII's naphtholactam scaffold .
  • Anti-Inflammatory Specificity: While atraric acid (CAS: 4707-47-5) and ceanoethic acid acetate (CAS: 119533-63-0) from the same plant sources exhibit general anti-inflammatory effects, BIII's activity against rheumatoid arthritis is mechanistically distinct, involving NF-κB pathway modulation .

Patent and Clinical Relevance

  • This compound and its analogs (e.g., BII) are covered in patent clusters focusing on alkaloid derivatives for cardiovascular and neurological applications . However, BIII's anti-rheumatic and neuroprotective properties position it as a lead compound for novel drug development, unlike BII, which is primarily a research tool .

Activité Biologique

Aristolactam BIII is a member of the aristolactam family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique dibenzo-indole core structure. This structural feature is critical for its biological activity, influencing its interaction with various biological targets.

1. Inhibition of DYRK1A

Recent studies have identified this compound as a novel inhibitor of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A plays a significant role in various cellular processes, including cell proliferation and differentiation. Inhibition of DYRK1A by this compound has been shown to rescue Down syndrome phenotypes in cellular models, suggesting its potential therapeutic application for neurodevelopmental disorders .

2. Antiviral Activity

Aristolactam derivatives have demonstrated promising antiviral properties. A study highlighted that certain aristolactam derivatives could inhibit HIV-1 infection by targeting the Tat-mediated transcription process without affecting reverse transcription or integration . This mode of action suggests that this compound may also possess similar antiviral capabilities.

Anti-Cancer Effects

This compound exhibits significant anti-cancer effects, particularly against lung cancer cells. In vitro studies showed that treatment with this compound led to cell cycle arrest and apoptosis in A549 lung carcinoma cells. The compound increased the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), indicating its potential as an anti-cancer agent .

Table 1: Effects of this compound on A549 Cells

Concentration (mg/ml)Cell Cycle Phase ArrestedApoptotic Markers IncreasedAnti-apoptotic Markers Decreased
12.5S/G2/MCaspase-3, BaxBcl-2
25S/G2/MCaspase-8, p21Bcl-2
50S/G2/Mp53Bcl-2

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Neuroprotective Effects : In Drosophila models overexpressing mnb (a gene associated with neurodegeneration), this compound was shown to rescue alterations in phenotype and neurological configuration, supporting its role in neuroprotection .
  • Cytotoxicity Evaluation : Research evaluating various aristolactam derivatives indicated that modifications to the lactam moiety significantly influenced cytotoxicity against cancer cell lines. This compound exhibited notable cytotoxic effects at specific concentrations .

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Aristolactam BIII, and how do they influence its bioactivity?

this compound, a sesquiterpene lactam, features a fused bicyclic ring system with specific functional groups (e.g., lactam moiety) critical for its bioactivity. Structural elucidation typically employs NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry . The lactam ring and substituent positions are linked to interactions with biological targets, such as enzyme inhibition or receptor binding, assessed via molecular docking studies .

Q. What in vitro assays are commonly used to evaluate the cytotoxic effects of this compound?

Standard assays include MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Researchers should control variables like cell passage number, incubation time, and solvent concentration (e.g., DMSO ≤0.1%) to ensure reproducibility . Dose-response curves and comparison to positive controls (e.g., doxorubicin) are essential for validating results .

Q. How is this compound typically isolated from natural sources, and what purification challenges exist?

Isolation involves solvent extraction (methanol/ethyl acetate) followed by column chromatography (silica gel, Sephadex LH-20). Challenges include low natural abundance and co-elution with structurally similar compounds. Purity validation requires HPLC-UV/ELSD and comparison to authenticated standards .

Advanced Research Questions

Q. What experimental strategies can address conflicting reports on this compound’s mechanism of action in apoptosis induction?

Contradictions may arise from cell-line-specific signaling pathways or assay conditions. Researchers should:

  • Perform transcriptomic/proteomic profiling to identify differentially expressed genes/proteins.
  • Use knockout cell models (e.g., CRISPR-Cas9) to validate target involvement.
  • Replicate studies under standardized conditions (e.g., hypoxia vs. normoxia) .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced selectivity?

SAR strategies include:

  • Synthesizing analogs with modified substituents (e.g., hydroxylation, methylation).
  • Assessing cytotoxicity against non-cancerous cells (e.g., HEK293) to calculate selectivity indices.
  • Using molecular dynamics simulations to predict binding affinities to off-target proteins .

Q. What methodologies resolve discrepancies in this compound’s pharmacokinetic properties across preclinical models?

Discrepancies in bioavailability or metabolism may stem from species-specific differences. Solutions include:

  • Conducting comparative studies in multiple animal models (e.g., murine vs. zebrafish).
  • Using LC-MS/MS to quantify plasma concentrations and identify metabolites.
  • Incorporating physiologically based pharmacokinetic (PBPK) modeling .

Q. How should researchers design experiments to confirm this compound’s anti-inflammatory activity in vivo while minimizing toxicity?

A tiered approach is recommended:

  • Phase 1: Dose-range finding in acute inflammation models (e.g., carrageenan-induced paw edema).
  • Phase 2: Chronic models (e.g., collagen-induced arthritis) with histopathological and cytokine profiling (ELISA/MSD).
  • Phase 3: Toxicity screening via hematological/biochemical markers and organ weight analysis .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Use non-linear regression (e.g., log-dose vs. response) to calculate IC₅₀ values. For heterogeneous data, apply mixed-effects models or bootstrapping to account for variability. Replicates (n ≥ 3) and post hoc tests (e.g., Tukey’s) are mandatory .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document reaction conditions (temperature, solvent purity, catalyst loading) in detail. Use NMR to confirm intermediate structures and chiral purity. Publish step-by-step procedures in open-access repositories (e.g., protocols.io ) for peer validation .

Q. Data Interpretation & Validation

Q. What criteria distinguish artefactual results from genuine bioactivity in this compound studies?

  • Positive Controls: Compare activity to known standards.
  • Solvent Controls: Rule out solvent-induced cytotoxicity.
  • Stability Testing: Verify compound integrity under assay conditions (e.g., pH, temperature) via LC-MS .

Q. How should contradictory data on this compound’s antioxidant vs. pro-oxidant effects be reconciled?

Context-dependent effects may arise from redox microenvironment or concentration. Use fluorescent probes (e.g., DCFH-DA for ROS) across a concentration gradient and correlate with cellular glutathione levels .

Propriétés

IUPAC Name

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aristolactam BIII
Reactant of Route 2
Aristolactam BIII
Reactant of Route 3
Aristolactam BIII
Reactant of Route 4
Reactant of Route 4
Aristolactam BIII
Reactant of Route 5
Reactant of Route 5
Aristolactam BIII
Reactant of Route 6
Reactant of Route 6
Aristolactam BIII

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.